molecular formula C22H18FN3O2S3 B2753001 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1252822-54-0

2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No. B2753001
CAS RN: 1252822-54-0
M. Wt: 471.58
InChI Key: APOUCIHJHMKXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S3 and its molecular weight is 471.58. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

This compound is a part of a class of molecules studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them important targets for cancer therapy. Research by Gangjee et al. (2008) demonstrated that certain analogues in this class are highly potent against human TS and DHFR, suggesting their potential in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Quantum Chemical Insight into Molecular Structure

Mary et al. (2020) conducted a study providing quantum chemical insights into the molecular structure of a similar compound. This research involved analyzing the intermolecular interactions and spectroscopic properties, which are crucial for understanding the pharmacokinetic properties and potential therapeutic applications of these compounds (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Antiviral Applications

The compound's analogues have been investigated for their antiviral properties, particularly against COVID-19. Studies like those conducted by Mary et al. (2020) have explored the potential of these compounds to interact with SARS-CoV-2 proteins, suggesting a possibility for development as antiviral drugs (Mary et al., 2020).

Crystal Structure Analysis

Research on the crystal structures of related compounds has been performed to understand their molecular conformations. This type of study is critical for drug design, as it provides insight into how these molecules might interact with biological targets. Subasri et al. (2016) and others have contributed to this field by detailing the crystal structures of similar compounds (Subasri et al., 2016).

Antitumor Activity

Some derivatives of this compound have been synthesized and evaluated for their antitumor activity. Studies like those by Hafez and El-Gazzar (2017) have shown that these compounds can exhibit potent anticancer activity, comparable to existing chemotherapy agents, on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Mechanism of Action

Target of Action

The primary target of this compound, also known as F6609-0600 or 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide, is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.

Mode of Action

The compound acts as an antagonist to the Histamine H1 receptor . By binding to this receptor, it prevents histamine, a compound involved in local immune responses, from exerting its effects. This results in a reduction of allergic symptoms.

Biochemical Pathways

The compound’s action on the Histamine H1 receptor affects the histamine-mediated signaling pathway . By blocking the receptor, it disrupts the normal signaling process, leading to a decrease in the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the symptoms of allergic reactions, such as itching, swelling, and redness . By blocking the Histamine H1 receptor, it can alleviate the symptoms of conditions like urticaria (hives), seasonal allergic rhinitis (hay fever), and perennial allergic rhinitis .

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S3/c1-29-16-7-4-6-15(11-16)24-19(27)13-31-22-25-18-9-10-30-20(18)21(28)26(22)12-14-5-2-3-8-17(14)23/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOUCIHJHMKXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.